molecular formula C17H11NO5 B12890213 2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-52-9

2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B12890213
CAS No.: 90034-52-9
M. Wt: 309.27 g/mol
InChI Key: UISPURRTRJOEGD-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and two carboxylic acid groups attached to the phenyl and quinoline rings. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on the desired scale of production, cost considerations, and environmental impact. Advanced techniques such as microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The quinoline core can intercalate with DNA, influencing gene expression and cellular processes. These interactions make the compound a valuable tool for studying biological systems and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Carboxyphenyl)quinoline-4-carboxylic acid
  • 4-Carboxyphenylboronic acid
  • 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin

Uniqueness

Compared to similar compounds, 2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid stands out due to its unique combination of functional groups and structural features. The presence of both carboxylic acid groups and the quinoline core provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

90034-52-9

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

2-(4-carboxyphenyl)-4-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C17H11NO5/c19-15-8-14(9-1-3-10(4-2-9)16(20)21)18-13-6-5-11(17(22)23)7-12(13)15/h1-8H,(H,18,19)(H,20,21)(H,22,23)

InChI Key

UISPURRTRJOEGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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